molecular formula C22H22N4OS2 B6506423 2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(thiophen-2-yl)ethyl]acetamide CAS No. 1428374-98-4

2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(thiophen-2-yl)ethyl]acetamide

カタログ番号 B6506423
CAS番号: 1428374-98-4
分子量: 422.6 g/mol
InChIキー: ZOTVSMLHDHHLJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(thiophen-2-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C22H22N4OS2 and its molecular weight is 422.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.12350369 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(thiophen-2-yl)ethyl]acetamide: plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary targets of this compound is the cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it interacts with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their catalytic activity.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through the intrinsic pathway . It also affects cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, the compound modulates gene expression by downregulating oncogenes and upregulating tumor suppressor genes, thereby inhibiting cancer cell growth and metastasis.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and leading to cell cycle arrest . The compound also inhibits the kinase activity of TRKs by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival . Additionally, it induces changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to the activation of apoptotic pathways and inhibition of cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in the development of resistance mechanisms, necessitating combination therapies to enhance its efficacy.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9, which catalyze its oxidation and subsequent conjugation reactions . The compound’s metabolites are excreted through the renal and biliary routes. The interaction with metabolic enzymes may also affect the levels of other metabolites, leading to alterations in metabolic flux and homeostasis.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, such as albumin and heat shock proteins, which facilitate its distribution to different cellular compartments . The compound’s localization and accumulation in specific tissues depend on its physicochemical properties and interactions with transport proteins.

Subcellular Localization

The subcellular localization of This compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct the compound to specific subcellular compartments, enhancing its efficacy and specificity . The localization of the compound also influences its stability and degradation, with certain compartments providing a protective environment against enzymatic degradation.

特性

IUPAC Name

2-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS2/c1-15-5-6-17(12-16(15)2)19-13-20-22(24-9-10-26(20)25-19)29-14-21(27)23-8-7-18-4-3-11-28-18/h3-6,9-13H,7-8,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTVSMLHDHHLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCCC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。